(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activities
New arylidene-hydrazinyl-thiazole derivatives, including molecules structurally similar to "(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide," have been synthesized and evaluated for their antiproliferative activities against carcinoma cell lines. Significant activity was observed in some derivatives, highlighting their potential as therapeutic agents in cancer treatment (Grozav et al., 2014).
Antimicrobial Activities
Research into benzoxazole and thiazole derivatives has shown that some of these compounds exhibit antimicrobial properties. Specifically, certain synthesized compounds demonstrated favorable activity against both Gram-positive and Gram-negative bacteria, as well as yeasts, suggesting their potential as antimicrobial agents (Ersan et al., 1997).
Modulation of Biological Targets
N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas, which are structurally related to the query compound, have been designed as modulators of the isoforms of nitric oxide synthase (NOS). These compounds exhibit modest inhibitory activity against NOS, indicating their potential application in treating diseases where NOS modulation is beneficial (Goodyer et al., 2003).
Synthesis and Structural Analysis
Several studies focus on the synthesis of cyclic sulfonamides, including 2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxides, through intramolecular Diels-Alder reactions. These synthetic approaches and the resulting structural analyses contribute to the understanding of the chemical properties of these compounds, facilitating their further application in medicinal chemistry (Greig et al., 2001).
Properties
IUPAC Name |
3-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-18(16-9-10-5-4-7-12(19)14(10)20)15-11-6-2-3-8-13(11)23(21,22)17-15/h2-9,19-20H,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFNRRLXBBXYGO-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.